molecular formula C11H11BrN4O B10885968 4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

Cat. No.: B10885968
M. Wt: 295.14 g/mol
InChI Key: AVBPKESBYDKXKV-AWNIVKPZSA-N
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Description

4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a chemical compound with the molecular formula C11H11BrN4O and a molecular weight of 295.141 g/mol This compound is known for its unique structure, which includes a bromine atom, a phenol group, and a triazole ring

Preparation Methods

The synthesis of 4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 3,5-dimethyl-4H-1,2,4-triazole . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated under reflux conditions for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol can be compared with other similar compounds, such as:

These similar compounds highlight the versatility of the triazole ring in modifying the chemical and biological properties of the molecules.

Properties

Molecular Formula

C11H11BrN4O

Molecular Weight

295.14 g/mol

IUPAC Name

4-bromo-2-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]phenol

InChI

InChI=1S/C11H11BrN4O/c1-7-14-15-8(2)16(7)13-6-9-5-10(12)3-4-11(9)17/h3-6,17H,1-2H3/b13-6+

InChI Key

AVBPKESBYDKXKV-AWNIVKPZSA-N

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=C(C=CC(=C2)Br)O)C

Canonical SMILES

CC1=NN=C(N1N=CC2=C(C=CC(=C2)Br)O)C

Origin of Product

United States

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